5-Bromo-4-methoxypyridin-2-ol
Description
5-Bromo-4-methoxypyridin-2-ol is a pyridine derivative featuring a hydroxyl group at position 2, a bromine atom at position 5, and a methoxy group at position 2.
Properties
IUPAC Name |
5-bromo-4-methoxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-5-2-6(9)8-3-4(5)7/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSZUOVAWOLIED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369088-13-0 | |
| Record name | 5-bromo-4-methoxypyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methoxypyridin-2-ol typically involves the bromination of 4-methoxypyridin-2-ol. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile . The reaction is usually carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-methoxypyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: 5-Bromo-4-methoxypyridin-2-ol is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have been studied for their biological activities, including anti-inflammatory and antimicrobial properties .
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. It serves as an intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxypyridin-2-ol and its derivatives depends on the specific application and targetThe presence of the bromine atom and the methoxy group can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties based on the evidence:
Key Observations:
Halogenation Patterns :
- Bromine at position 5 is common in analogs (e.g., 5-Bromo-3-iodopyridin-2-ol ), but additional halogens (e.g., iodine in 2-Bromo-5-iodo-3-methoxypyridin-4-ol ) increase molecular weight and may alter reactivity in cross-coupling reactions.
- The absence of iodine in 5-Bromo-4-methoxypyridin-2-ol simplifies purification and reduces steric hindrance compared to iodinated analogs.
Methoxy vs. Methyl Groups: Methoxy groups (electron-donating) at position 4 (as in the target compound) enhance solubility in polar solvents compared to methyl groups (electron-neutral) in 5-Bromo-4,6-dimethylpyridin-2-ol .
Functional Group Diversity: The hydroxyl group at position 2 in the target compound enables hydrogen bonding, contrasting with amino groups in 3-Amino-5-bromo-4-methylpyridin-2-ol , which offer nucleophilic sites for further derivatization.
Biological Activity
5-Bromo-4-methoxypyridin-2-ol is a chemical compound with the molecular formula C₆H₆BrNO₂, notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by relevant data and case studies.
- Molecular Weight : 204.02 g/mol
- Structure : Contains a bromine atom and a methoxy group, contributing to its unique reactivity and biological activity.
Biological Activities
This compound and its derivatives have been studied for various biological activities, including:
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- The compound has been linked to anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Anti-thrombolytic Activity :
- Cytotoxicity :
The mechanism of action for this compound primarily involves the interaction of its functional groups with biological targets. The presence of the bromine atom and methoxy group can enhance binding affinity to specific enzymes or receptors involved in disease processes.
Data Table: Biological Activities of this compound Derivatives
Case Study 1: Antimicrobial Efficacy
In a comparative study, various pyridine derivatives were synthesized from this compound. Among them, one derivative displayed an inhibition rate of 91.95% against E. coli, suggesting that structural modifications can significantly enhance antimicrobial properties.
Case Study 2: Anti-thrombolytic Activity
Research on the anti-thrombolytic effects of pyridine derivatives derived from this compound indicated that specific substitutions can lead to enhanced clot lysis capabilities. The compound with the highest activity showed a lysis percentage of 41.32%, indicating its potential as a therapeutic agent for thrombotic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
